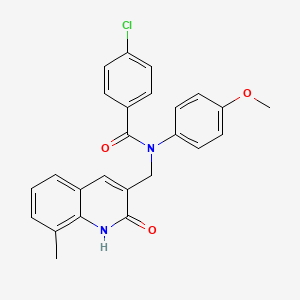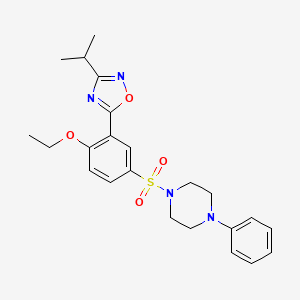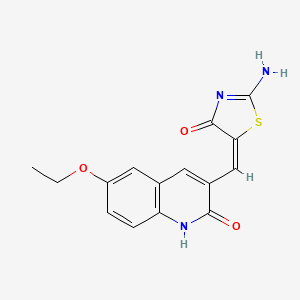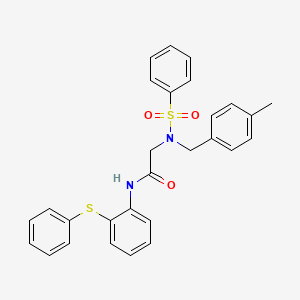
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(o-tolyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as 'POAOTA' and has been studied extensively for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of POAOTA is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various cellular processes. This compound has shown selective activity against cancer cells, making it a potential candidate for cancer therapy.
Biochemical and physiological effects:
POAOTA has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation and migration, and modulate the expression of specific genes. In vivo studies have shown that POAOTA can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using POAOTA in lab experiments include its high potency, selectivity, and specificity. This compound has shown promising results in various assays and has the potential to be developed into a new drug candidate. However, the limitations of using POAOTA in lab experiments include its high cost, limited availability, and potential toxicity.
Orientations Futures
There are several future directions for research on POAOTA. One area of interest is the development of new derivatives and analogs with improved properties and efficacy. Another area of interest is the elucidation of the mechanism of action of POAOTA and the identification of specific targets. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo and to determine its potential for clinical use.
In conclusion, POAOTA is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it into a viable drug candidate.
Méthodes De Synthèse
The synthesis of POAOTA involves the reaction of 2-(2-hydroxyphenoxy)-N-(o-tolyl)acetamide with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure the desired product is obtained in high yield and purity.
Applications De Recherche Scientifique
POAOTA has been studied for its potential applications in various fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. In agriculture, POAOTA has been used as a growth regulator and pesticide. In material science, this compound has been studied for its potential use in the development of new materials with specific properties.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-9-5-7-13-19(16)24-21(27)15-28-20-14-8-6-12-18(20)23-25-22(26-29-23)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDLLZGDZCZBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
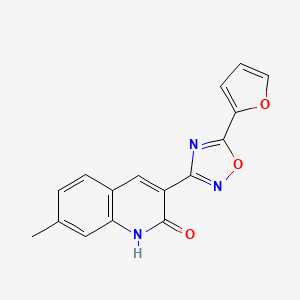
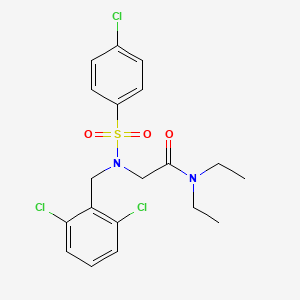

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
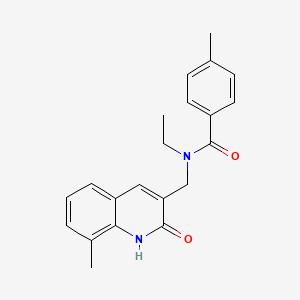
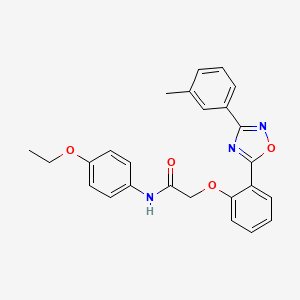
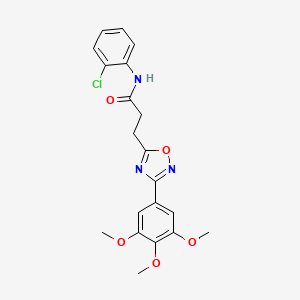
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
